molecular formula C14H14ClN3O B1620685 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 649701-41-7

2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B1620685
CAS No.: 649701-41-7
M. Wt: 275.73 g/mol
InChI Key: LUHGBZCKARJBRO-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a chloro group and a cyclopropyl group further adds to its chemical diversity and reactivity.

Preparation Methods

The synthesis of 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-N-(5-cyclopropyl-2-phenylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-9-14(19)16-13-8-12(10-6-7-10)17-18(13)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHGBZCKARJBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380885
Record name 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649701-41-7
Record name 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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